6-Mercaptopyridine-3,4-dicarboxylic acid
Overview
Description
6-Mercaptopyridine-3,4-dicarboxylic acid is a chemical compound characterized by its molecular formula C7H5NO4S. It is a derivative of pyridine, featuring both carboxylic acid and mercapto (thiol) functional groups at the 3 and 4 positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopyridine-3,4-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3,4-dicarboxylic acid as the starting material.
Thiolation: The carboxylic acid groups are then converted to thiol groups through a thiolation reaction. This can be achieved using reagents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent (LR).
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The process may also include continuous monitoring and optimization to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6-Mercaptopyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Amides, esters, ethers.
Scientific Research Applications
6-Mercaptopyridine-3,4-dicarboxylic acid has found applications in various scientific fields:
Chemistry: It is used as a bifunctional ligand in the synthesis of coordination compounds and self-assembled monolayers (SAMs) on gold surfaces.
Biology: The compound can be employed in the study of protein interactions and enzyme inhibition due to its ability to bind to metal ions and biological molecules.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of sensors, catalysts, and other materials requiring specific chemical functionalities.
Mechanism of Action
6-Mercaptopyridine-3,4-dicarboxylic acid is similar to other bifunctional ligands such as 6-mercaptopyridine-3-carboxylic acid and 2-mercaptopyridine-3-carboxylic acid. its unique combination of thiol and carboxylic acid groups at specific positions on the pyridine ring sets it apart. This distinct structure enables it to exhibit unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
6-mercaptopyridine-3-carboxylic acid
2-mercaptopyridine-3-carboxylic acid
4-mercaptopyridine-3-carboxylic acid
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Properties
IUPAC Name |
6-sulfanylidene-1H-pyridine-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S/c9-6(10)3-1-5(13)8-2-4(3)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGTCJZTPPQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=S)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376261 | |
Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219652-62-7 | |
Record name | 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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